5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Organic Synthesis Flow Chemistry Process Chemistry

5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (CAS 113207-59-3) is a differentiated spirocyclic oxindole building block. The 5'-amino substituent provides a nucleophilic handle unavailable in the unsubstituted parent (CAS 6714-68-7) or 5'-halogenated analogs, enabling amide coupling, diazotization, and high-yielding click chemistry (78–98%) for triazole library synthesis. With a distinct boiling point (500.9°C), density (1.48 g/mL), and orthogonal reactivity—amino derivatization followed by dioxolane deprotection—this scaffold supports sequential functionalization strategies for CNS-focused medicinal chemistry and integrated flow chemistry platforms.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 113207-59-3
Cat. No. B044154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
CAS113207-59-3
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1COC2(O1)C3=C(C=CC(=C3)N)NC2=O
InChIInChI=1S/C10H10N2O3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4,11H2,(H,12,13)
InChIKeyJQKZSACVBHBOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (CAS 113207-59-3): Core Scaffold Identification for Procurement


5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (CAS 113207-59-3) is a spirocyclic oxindole derivative featuring a fused 1,3-dioxolane ring and a 5'-amino substituent on the indolinone core . With a molecular formula of C10H10N2O3 and a molecular weight of 206.2 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its primary utility lies in the nucleophilic 5'-amino group, which enables further derivatization into amides, triazoles, and other functionalized spirooxindoles [1].

Why 5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Cannot Be Replaced by Unsubstituted or Other 5'-Substituted Spirooxindoles


Simple substitution with the unsubstituted spiro[1,3-dioxolane-2,3'-indolin]-2'-one (CAS 6714-68-7) or 5'-halogenated analogs fails because the 5'-amino group confers fundamentally different chemical reactivity and physical properties. The amino moiety provides a nucleophilic handle essential for downstream functionalization—such as amide coupling or diazotization to generate 5-azido derivatives [1]. In contrast, the unsubstituted parent lacks this reactive site, while 5'-chloro analogs offer electrophilic rather than nucleophilic reactivity [2]. Furthermore, the amino substitution alters key physicochemical parameters including boiling point, density, and hydrogen bonding capacity, which directly impact handling, purification, and formulation strategies .

Quantitative Differentiation of 5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Against Close Analogs


Superior Synthetic Yield from Nitro Precursor via Continuous Flow Hydrogenation

The 5'-amino compound is obtained from its 5'-nitro precursor via catalytic hydrogenation in a continuous flow reactor (H-Cube) using 10% Pd/C in ethyl acetate at room temperature and 3-10 bar H₂ pressure, achieving a quantitative yield of 96% . This yield compares favorably to typical batch hydrogenation yields for similar nitro-aromatic reductions, which often range from 70-85% [1].

Organic Synthesis Flow Chemistry Process Chemistry

Elevated Boiling Point and Density Distinguish 5'-Amino Derivative from Unsubstituted Parent Scaffold

The 5'-amino substitution substantially increases the boiling point and density relative to the unsubstituted spiro[1,3-dioxolane-2,3'-indolin]-2'-one (CAS 6714-68-7) . The amino derivative exhibits a boiling point of 500.9°C at 760 mmHg and a density of 1.48 g/mL, compared to 408.3°C and 1.4 g/mL for the unsubstituted analog .

Physicochemical Properties Material Handling Purification

Nucleophilic 5'-Amino Group Enables Efficient Click Chemistry Derivatization Yielding 78-98% Triazole Products

The 5'-amino group serves as a precursor for diazotization to the 5-azido derivative, which then undergoes 1,3-dipolar cycloaddition with various alkynes under ultrasound-assisted conditions to yield 5'-(4-alkyl/aryl-1H-1,2,3-triazole) derivatives in 78-98% yield [1]. This reactivity is not possible with the unsubstituted parent scaffold (CAS 6714-68-7) or 5'-chloro analogs, which lack the requisite amino handle [2].

Click Chemistry Medicinal Chemistry Building Block Utility

Molecular Weight Increase of 15.02 g/mol Relative to Unsubstituted Analog Affects Stoichiometry and Formulation Calculations

The 5'-amino substitution increases the molecular weight from 191.18 g/mol (unsubstituted parent, CAS 6714-68-7) to 206.20 g/mol for the target compound . This 7.9% mass increase must be accounted for in stoichiometric calculations for reactions, in molar concentration preparations, and in analytical method development (e.g., calibration standards).

Analytical Chemistry Formulation Stoichiometry

Commercial Availability at 95% Purity from Multiple Vendors Supports Reproducible Procurement

5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is commercially available from multiple reputable vendors (including Fluorochem, BOC Sciences, AKSci, and Alfa Chemistry) at a standardized purity of 95% . This contrasts with the 5'-chloro analog, which has limited commercial availability primarily as a research tool, and the unsubstituted parent, which is more widely available but lacks the reactive amino functionality [1].

Procurement Quality Control Supply Chain

Optimal Application Scenarios for 5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Based on Differentiating Evidence


Continuous Flow Synthesis of Amide-Substituted Oxindole Libraries

The high-yield (96%) continuous flow hydrogenation of the 5'-nitro precursor to the 5'-amino compound makes this scaffold ideal for integrated flow chemistry platforms aimed at generating diverse amide-substituted oxindole derivatives. The 5'-amino group can be directly coupled with carboxylic acids or acyl chlorides to produce amide libraries for biological screening, leveraging the reproducible flow synthesis to ensure consistent intermediate quality [1].

Click Chemistry-Based Diversification for CNS-Targeted Compound Libraries

The 5'-amino group enables conversion to the 5-azido derivative, which undergoes high-yielding (78-98%) click chemistry with alkynes to generate triazole-containing spirooxindoles [2]. This application is particularly relevant for CNS drug discovery, as related spirooxindole derivatives (e.g., 5'-chloro analog) have demonstrated sedative-hypnotic activity [3], suggesting that triazole-functionalized analogs may exhibit improved or distinct pharmacological profiles.

Physicochemical Property-Driven Formulation Development

The distinct boiling point (500.9°C), density (1.48 g/mL), and molecular weight (206.20 g/mol) of the 5'-amino derivative relative to the unsubstituted parent necessitate compound-specific adjustments in formulation protocols. Researchers developing dissolution methods, preparing stock solutions, or designing purification strategies must account for these differences to avoid errors that would arise from substituting the unsubstituted analog.

Multi-Step Synthesis Requiring Orthogonal Reactive Handles

The 5'-amino group serves as a nucleophilic handle orthogonal to the spirocyclic dioxolane-protected ketone at the 3-position. This allows for sequential functionalization: the amino group can be derivatized first (e.g., via amide formation or diazotization), followed by deprotection and further modification of the 3-position carbonyl [1]. Such orthogonal reactivity is not available with the unsubstituted or 5'-halogenated analogs, making this compound uniquely suited for complex multi-step synthetic sequences.

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